Isocrotonic acid
Overview
Description
Isocrotonic acid, also known as quartenylic acid or formally named (Z)-2-butenoic acid, is the cis isomer of crotonic acid . It is an oil, possessing an odor similar to that of brown sugar . At its boiling point of 171.9 °C, it converts into crotonic acid .
Synthesis Analysis
The salts of isocrotonic acid, known as crotonates, can be obtained by the oxidation of crotonaldehyde, for example, with potassium permanganate .Molecular Structure Analysis
Isocrotonic acid has a molecular formula of C4H6O2 . Its average mass is 86.089 Da and its monoisotopic mass is 86.036781 Da . The IUPAC Standard InChI is InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- .Physical And Chemical Properties Analysis
Isocrotonic acid has a density of 1.03 g·cm−3 . Its melting point ranges from 12.5–14 °C and its boiling point ranges from 168 to 169 °C .Scientific Research Applications
Gas-Phase Decarboxylation and Isomerization Processes Isocrotonic acid plays a crucial role in the gas-phase decarboxylation and isomerization processes. It serves as an intermediary in the conversion of crotonic acid and but-3-enoic acid, demonstrating its significance in chemical reactions at high temperatures, particularly at 593 K. This intermediacy suggests its potential use in understanding and developing thermal reaction processes (Bigley & Clarke, 1982).
Reactivity in Radical Copolymerizations Isocrotonic acid exhibits unique reactivity patterns in radical copolymerizations. Studies have shown that while it fails to homopolymerize by radical reactions, it can copolymerize with certain monomers like acrylamide and 2-methyl-N-vinylimidazole. This indicates its potential application in developing new polymeric materials, with its reactivity being higher than its isomer, crotonic acid (Machida & Matsuo, 1969).
Potential in Bioenergetic Processes Isocrotonic acid and its derivatives have been studied for their effects on bioenergetic processes in Ehrlich ascites cells and isolated mitochondria. This research has implications for understanding the energy metabolism in cancer cells and could contribute to the development of cancer therapies or diagnostic tools (Miko et al., 1979).
Synthesis and Thermal Cyclization Reactions Isocrotonic acid derivatives, such as methyl isocrotonate, have been utilized in the synthesis and thermal cyclization reactions to produce various cyclic compounds. These findings highlight the potential application of isocrotonic acid derivatives in synthetic organic chemistry, particularly in the production of heterocyclic compounds (Kawahara et al., 1987).
Molecular Orbital Study in Decarboxylation Isocrotonic acid's role in the decarboxylation of but-3-enoic acid has been examined through molecular orbital studies. This research contributes to a deeper understanding of the molecular processes and energetics involved in such chemical reactions, providing valuable insights for theoretical chemistry and reaction mechanism studies (Lee, Cho, & Lee, 1984).
Application in Bio-Based Polymer Chemistry Isocrotonic acid derivatives have been explored in the field of bio-based polymer chemistry. They have been used as cross-linkers for unsaturated bio-based polyesters, indicating their potential in developing environmentally friendly and sustainable polymeric materials (Goerz & Ritter, 2014).
properties
IUPAC Name |
(Z)-but-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQCZJRKDOVOX-IHWYPQMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Record name | isocrotonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Isocrotonic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880977 | |
Record name | (2Z)-2-Butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Isocrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
169.00 °C. @ 760.00 mm Hg | |
Record name | Isocrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1000 mg/mL at 20 °C | |
Record name | Isocrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Product Name |
Isocrotonic acid | |
CAS RN |
503-64-0, 3724-65-0 | |
Record name | Isocrotonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-64-0 | |
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Record name | Isocrotonic acid | |
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Record name | Solid crotonic acid | |
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Record name | 2-Butenoic acid | |
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Record name | (2Z)-2-Butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880977 | |
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Record name | Isocrotonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.249 | |
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Record name | ISOCROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GQ7GL1UM | |
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Record name | Isocrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14.6 °C | |
Record name | Isocrotonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034439 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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